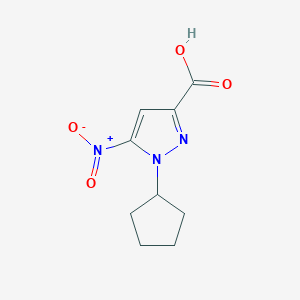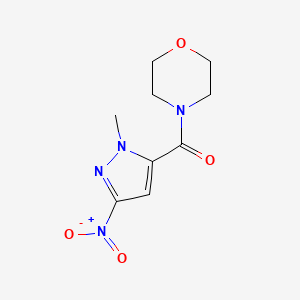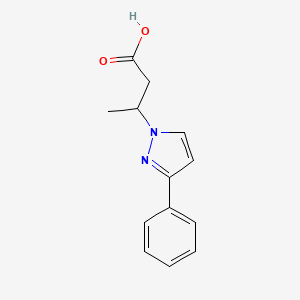![molecular formula C27H23F3N6O2 B10910110 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910110.png)
2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of indole derivatives, which exhibit diverse biological activities. The indole scaffold, characterized by its benzopyrrole structure, has been found in several important synthetic drug molecules. Physically, indole derivatives are crystalline and colorless, with specific odors. The addition of the indole nucleus to medicinal compounds has led to the development of broad-spectrum biological agents .
準備方法
The synthetic routes for this compound involve the assembly of its pyrazole and pyrimidine moieties. While specific methods may vary, here’s a general outline:
-
Pyrazole Synthesis: : The pyrazole ring can be constructed through cyclization reactions. One common approach is the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of 3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl ketone with an appropriate hydrazine precursor yields the desired pyrazole ring.
-
Pyrimidine Formation: : The pyrimidine core can be synthesized via condensation reactions between 1,3-dimethyl-1H-pyrazol-4-ylamine and trifluoromethyl-substituted aldehydes or ketones.
-
Industrial Production: : Large-scale production methods may involve multistep syntheses, purification, and optimization for yield and purity.
化学反応の分析
反応性: この化合物は、酸化、還元、置換などのさまざまな反応を起こす可能性があります。
一般的な試薬と条件: 特定の試薬は、目的の変換によって異なります。例えば
主要な生成物: 生成される特定の生成物は、反応条件と存在する置換基によって異なります。
4. 科学研究への応用
化学: この化合物は、新規な薬剤候補の設計のための構成要素として役立ちます。
生物学: 抗ウイルス、抗炎症、または抗酸化特性を示す可能性があります。
医学: 研究では、抗がん剤または抗糖尿病剤としての可能性を調べることができます。
産業: 材料科学または農薬分野への応用が考えられます。
科学的研究の応用
Chemistry: This compound could serve as a building block for designing novel drug candidates.
Biology: It might exhibit antiviral, anti-inflammatory, or antioxidant properties.
Medicine: Research could explore its potential as an anticancer or antidiabetic agent.
Industry: Applications in materials science or agrochemicals are possible.
作用機序
標的: この化合物と相互作用する分子標的(酵素、受容体など)を調べます。
経路: 結合によって影響を受けるシグナル伝達経路を調べます。
6. 類似化合物の比較
独自性: この化合物を関連構造から際立たせるものを強調します。
類似化合物: 比較可能な特徴を持つ他のピラゾールまたはピリミジン誘導体を挙げます。
類似化合物との比較
Uniqueness: Highlight what sets this compound apart from related structures.
Similar Compounds: Mention other pyrazole or pyrimidine derivatives with comparable features.
特性
分子式 |
C27H23F3N6O2 |
|---|---|
分子量 |
520.5 g/mol |
IUPAC名 |
2-[3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-(1,3-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C27H23F3N6O2/c1-16-21(15-35(2)33-16)23-14-25(27(28,29)30)32-26(31-23)36-24(18-8-6-10-20(12-18)38-4)13-22(34-36)17-7-5-9-19(11-17)37-3/h5-15H,1-4H3 |
InChIキー |
HFTNCITUMMNYBE-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC(=CC=C4)OC)C5=CC(=CC=C5)OC)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910033.png)

![5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B10910045.png)

![ethyl [3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10910061.png)

![Tert-butyl {[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B10910077.png)
![N-(5-chloro-2-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10910081.png)
![4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10910083.png)
![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910088.png)


![5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B10910119.png)
![6-Cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10910122.png)
